4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide
Description
4-Methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide is a benzamide derivative featuring a quinazolin-4-yl core substituted at position 2 with a pyridin-2-yl group. The 4-methoxybenzoyl moiety is linked via an amide bond to the quinazoline nitrogen (position 4).
Properties
Molecular Formula |
C21H16N4O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide |
InChI |
InChI=1S/C21H16N4O2/c1-27-15-11-9-14(10-12-15)21(26)25-19-16-6-2-3-7-17(16)23-20(24-19)18-8-4-5-13-22-18/h2-13H,1H3,(H,23,24,25,26) |
InChI Key |
TTYULORVZLXLQA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-methoxy-N-(2-(2-pyridinyl)isoquinolin-1-yl)benzamide VUF 8504 VUF-8504 VUF8504 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VUF8504 involves the reaction of 4-methoxybenzoyl chloride with 2-(2-pyridinyl)quinazolin-4-amine under specific conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While detailed industrial production methods for VUF8504 are not extensively documented, the synthesis would likely involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: VUF8504 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxy group and the amide linkage .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles like amines or thiols under mild conditions to replace the methoxy group or modify the amide linkage.
Oxidation and Reduction: While less common, VUF8504 can undergo oxidation or reduction reactions under specific conditions, such as using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce quinazoline N-oxides .
Scientific Research Applications
Mechanism of Action
VUF8504 exerts its effects by binding to the adenosine A3 receptor, a G protein-coupled receptor involved in various cellular processes . Upon binding, VUF8504 modulates the receptor’s activity, influencing downstream signaling pathways such as the inhibition of adenylate cyclase and the activation of phospholipase C . This modulation can lead to anti-inflammatory and anti-cancer effects, making VUF8504 a promising candidate for therapeutic development .
Comparison with Similar Compounds
Quinazoline-Based Derivatives
Key Compounds :
- 4-Methoxy-N-(2-methylquinazolin-4-yl)benzamide (45)
- 4-Methoxy-N-(2-trifluoromethylquinazolin-4-yl)benzamide (46)
These analogs, synthesized via coupling of 4-methoxybenzoic acid with 2-substituted quinazolin-4-amines, differ in the substituent at position 2 of the quinazoline ring (methyl, trifluoromethyl, or pyridin-2-yl). The antiplasmodial evaluation of 45 and 46 revealed moderate activity against Plasmodium falciparum (IC50: 1.2–3.8 µM), with the trifluoromethyl group (46 ) showing enhanced potency compared to the methyl group (45 ) due to its electron-withdrawing nature . The pyridin-2-yl substituent in the target compound may further modulate activity through π-π stacking or hydrogen bonding with biological targets.
Table 1: Antiplasmodial Activity of Quinazoline Derivatives
| Compound | Quinazoline Substituent (Position 2) | IC50 (µM) |
|---|---|---|
| 45 | Methyl | 3.8 |
| 46 | Trifluoromethyl | 1.2 |
| Target | Pyridin-2-yl | Not reported |
Benzamides with Heterocyclic Modifications
Key Compounds :
- 4-Methoxy-N-(pyridin-2-yl)benzamide (3j)
- 4-Methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide
Compound 3j lacks the quinazoline core, instead featuring a direct pyridin-2-yl substitution. In contrast, thiadiazole-containing analogs (e.g., 4-methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide) demonstrated notable activity against Pseudomonas aeruginosa, highlighting the role of the heterocycle in antimicrobial targeting .
Table 2: Structural and Functional Comparisons
| Compound | Heterocycle | Notable Activity |
|---|---|---|
| Target | Quinazoline | Not reported |
| 3j | Pyridine | N/A |
| Thiadiazole analog | 1,3,4-Thiadiazole | Anti-P. aeruginosa |
Crystallographic and Conformational Analysis
The crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide revealed a dihedral angle of 63.13° between the benzoyl and piperidine rings, compared to 72.60° in a pyrrolidine analog . Such conformational differences impact molecular packing and solubility. While the target compound’s crystal data are unavailable, its pyridin-2-ylquinazoline moiety likely adopts a planar conformation, facilitating intermolecular interactions in biological systems.
Biological Activity
4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide, also known by its CAS number 148321-04-4, is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of quinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities.
Chemical Structure
The molecular formula of this compound is . The chemical structure is characterized by the presence of a methoxy group and a pyridine moiety attached to a quinazoline core, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit various biological activities, including:
- Anticancer Activity : Many quinazoline compounds have been identified as potent inhibitors of specific protein kinases involved in cancer progression.
- Antiviral and Antibacterial Properties : Some derivatives have shown effectiveness against viral and bacterial pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: In Vitro Cytotoxicity
In a study assessing the cytotoxic effects of this compound on cancer cell lines, it was found to exhibit an IC50 value indicative of its potency. For instance:
These values suggest that the compound effectively inhibits cell proliferation and induces apoptosis in specific cancer types.
The mechanism through which this compound exerts its anticancer effects involves inhibition of key signaling pathways. Specifically, it targets:
- Epidermal Growth Factor Receptor (EGFR) : The compound has been shown to inhibit EGFR mutations associated with resistance to other therapies.
Structure-Activity Relationship (SAR)
The structural modifications on the quinazoline scaffold significantly influence the biological activity of derivatives. In SAR studies:
- Methoxy Group : The presence of the methoxy group at the para position enhances solubility and binding affinity.
- Pyridine Moiety : This component is critical for interaction with target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
